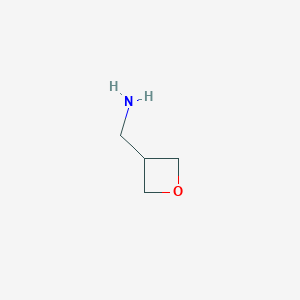

Oxetan-3-ylmethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oxetan-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-1-4-2-6-3-4/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHZBRAXOLUNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676710 | |

| Record name | 1-(Oxetan-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6246-05-5 | |

| Record name | 1-(Oxetan-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (oxetan-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Oxetan-3-ylmethanamine

Introduction: The Rising Prominence of the Oxetane Moiety in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued structural motif in modern drug discovery.[1] Its unique physicochemical properties, including low molecular weight, high polarity, and a distinct three-dimensional geometry, offer medicinal chemists a powerful tool to modulate the characteristics of drug candidates.[1][2] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and target affinity.[1][2] Oxetan-3-ylmethanamine, in particular, serves as a crucial building block for introducing this desirable functionality into a wide range of molecular scaffolds.[3][4] This guide provides an in-depth exploration of the primary synthetic routes to this key intermediate, offering practical insights and detailed protocols for researchers in the pharmaceutical and chemical sciences.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound presents unique challenges, primarily due to the inherent strain of the four-membered ring, which can be susceptible to ring-opening under certain reaction conditions.[5][6] Consequently, the selection of a synthetic strategy must carefully consider the stability of the oxetane core. The most prevalent and scalable approaches commence from readily available precursors such as oxetan-3-one, 3-(halomethyl)oxetanes, or oxetane-3-carboxylic acid derivatives.

Route 1: Reductive Amination of Oxetan-3-one

Reductive amination is a cornerstone of amine synthesis in pharmaceutical chemistry, and its application to oxetan-3-one provides a direct and efficient pathway to this compound.[7] This one-pot reaction typically involves the formation of an intermediate imine or enamine from the reaction of the ketone with an amine source, followed by in-situ reduction.

A common variation of this route involves a Henry reaction between oxetan-3-one and nitromethane to yield 3-(nitromethyl)oxetan-3-ol. Subsequent dehydration and reduction of the nitro group affords the target amine.[8]

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are frequently employed as they are mild enough to selectively reduce the iminium ion in the presence of the ketone starting material.[9][10] Catalytic hydrogenation using palladium on carbon (Pd/C) is also a viable and often cleaner alternative.[9][11]

-

Amine Source: For the synthesis of the primary amine, ammonia or a protected equivalent is used. Ammonium formate can serve as both the nitrogen and hydrogen source in transfer hydrogenation protocols.[10]

Visualizing the Reductive Amination Pathway

Caption: Reductive amination of oxetan-3-one.

Route 2: Nucleophilic Substitution of 3-(Halomethyl)oxetanes

This strategy relies on the displacement of a halide from a 3-(halomethyl)oxetane with a nitrogen nucleophile. 3-(Bromomethyl)oxetane is a common starting material for this transformation.

Causality Behind Experimental Choices:

-

Nitrogen Nucleophile: Ammonia is the most direct choice for synthesizing the primary amine.[12] However, due to the potential for over-alkylation, protected ammonia equivalents such as sodium azide followed by reduction, or phthalimide followed by hydrazinolysis (the Gabriel synthesis) are often preferred for better control.

-

Reaction Conditions: The reaction with ammonia is typically carried out under pressure in a sealed vessel.[4][11] The Gabriel synthesis and azide-based routes proceed under milder conditions.

Visualizing the Nucleophilic Substitution Pathway

Caption: Nucleophilic substitution approach.

Route 3: Curtius Rearrangement of Oxetane-3-carboxylic Acid Derivatives

The Curtius rearrangement provides an elegant method to convert a carboxylic acid into a primary amine with the loss of one carbon atom. In the context of this compound synthesis, this would typically involve the conversion of an oxetane-3-carboxylic acid derivative to an acyl azide, which then rearranges to an isocyanate, followed by hydrolysis. A more direct approach starts from 3-(bromomethyl)oxetane-3-carboxylic acid, which can be converted to the corresponding carbamate and then to the amine.[12]

Causality Behind Experimental Choices:

-

Azide-forming Reagent: Diphenylphosphoryl azide (DPPA) is a commonly used reagent for the one-pot conversion of carboxylic acids to acyl azides.[12]

-

Trapping of the Isocyanate: The intermediate isocyanate is highly reactive and is typically trapped in situ with an alcohol (e.g., benzyl alcohol or t-butanol) to form a stable carbamate, which can then be deprotected to yield the desired amine.[12][13]

Visualizing the Curtius Rearrangement Pathway

Caption: Curtius rearrangement strategy.

Comparative Analysis of Synthetic Routes

| Route | Starting Material | Key Reagents | Advantages | Disadvantages |

| Reductive Amination | Oxetan-3-one | NH3, NaBH3CN or Pd/C | Direct, one-pot | Potential for over-alkylation |

| Nucleophilic Substitution | 3-(Halomethyl)oxetane | NaN3, LiAlH4 or NH3 | Good yields | Requires handling of azides or high pressure |

| Curtius Rearrangement | Oxetane-3-carboxylic acid | DPPA, ROH | Good for complex substrates | Multi-step, uses potentially explosive intermediates |

Detailed Experimental Protocols

Protocol 1: Synthesis via Reductive Amination of Oxetan-3-one

This protocol is adapted from methodologies described in the literature.[8]

Step 1: Henry Reaction

-

To a solution of oxetan-3-one (1.0 eq) in nitromethane (10 vol), add triethylamine (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove excess nitromethane, yielding crude 3-(nitromethyl)oxetan-3-ol.

Step 2: Dehydration and Reduction

-

Dissolve the crude 3-(nitromethyl)oxetan-3-ol in a suitable solvent such as methanol.

-

Add a catalyst, for example, palladium on carbon (10 wt%).

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude this compound.

-

Purify by distillation or column chromatography.

Protocol 2: Synthesis from 3-(Bromomethyl)oxetane via Azide Intermediate

This protocol is based on established nucleophilic substitution and reduction procedures.

Step 1: Azide Formation

-

Dissolve 3-(bromomethyl)oxetane (1.0 eq) in a polar aprotic solvent such as DMF.

-

Add sodium azide (1.2 eq) and stir the mixture at 60-80 °C.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(azidomethyl)oxetane.

Step 2: Reduction of the Azide

-

Dissolve the 3-(azidomethyl)oxetane in a suitable solvent such as THF or ethanol.

-

Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH4) in THF or catalytic hydrogenation with Pd/C.

-

If using LiAlH4, perform the reaction at 0 °C to room temperature.

-

After the reaction is complete, quench the reaction carefully (e.g., by the sequential addition of water, 15% NaOH solution, and water).

-

Filter the resulting solid and wash with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain crude this compound.

-

Purify by distillation.

Conclusion and Future Outlook

The synthesis of this compound is a critical enabling technology for the advancement of medicinal chemistry programs.[3] The choice of synthetic route will depend on factors such as the scale of the synthesis, the availability of starting materials, and the specific requirements for purity and yield. While the methods described herein represent robust and well-established approaches, the development of more efficient, greener, and safer synthetic methodologies remains an active area of research. Future innovations may include the use of novel catalytic systems for reductive amination or the development of flow chemistry processes for the safe handling of energetic intermediates. As the demand for oxetane-containing building blocks continues to grow, so too will the importance of elegant and practical synthetic solutions.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP2847177A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]

- 5. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN102875499A - Preparation method of 3-aminomethyl oxetane and its organic acid salts - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]

- 12. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]

- 13. connectjournals.com [connectjournals.com]

An In-depth Technical Guide to Oxetan-3-ylmethanamine (CAS 6246-05-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of Strained Scaffolds in Modern Medicinal Chemistry

In the relentless pursuit of novel therapeutics with improved efficacy and optimized pharmacokinetic profiles, medicinal chemists are increasingly turning to small, strained ring systems to unlock new chemical space. Among these, the oxetane ring—a four-membered cyclic ether—has emerged as a uniquely powerful motif.[1][2][3] Its inherent ring strain, polarity, and distinct three-dimensional geometry offer a compelling toolkit for modulating the properties of drug candidates.[3][4] This guide focuses on a key derivative, oxetan-3-ylmethanamine (CAS 6246-05-5) , a versatile building block that bridges the advantageous properties of the oxetane core with the reactive and functional potential of a primary amine.

This document serves as a technical primer for researchers, providing an in-depth analysis of the synthesis, properties, and strategic applications of this compound in contemporary drug discovery.

Structural and Physicochemical Profile

This compound is a colorless to light yellow liquid characterized by an oxetane ring substituted at the 3-position with an aminomethyl group.[5][6] This structure bestows a unique combination of properties derived from both the cyclic ether and the primary amine functionalities.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 6246-05-5 | [5] |

| Molecular Formula | C₄H₉NO | [5][7] |

| Molecular Weight | 87.12 g/mol | [7] |

| Appearance | Colorless to Light yellow clear liquid | [6] |

| Boiling Point | 131 °C | |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [8] |

| LogP (Calculated) | -0.8 to -0.41 | [7][8] |

The molecule's low molecular weight and calculated LogP value indicate high "lead-likeness" and inherent aqueous solubility, which are desirable traits in early-stage drug discovery.[2] The presence of both a hydrogen bond donor (the -NH₂) and acceptor (the oxetane oxygen) allows for complex and favorable interactions with biological targets.[4][5]

The Strategic Value of the Oxetane Motif

The incorporation of an oxetane ring, and by extension this compound, into a molecule is a deliberate strategic choice in medicinal chemistry, often employed to overcome common developmental hurdles.

Bioisosterism and Property Modulation

The oxetane moiety is a proven and effective bioisostere for several common, yet often problematic, functional groups.[1][9][10]

-

gem-Dimethyl Group Replacement : A classic application is replacing a lipophilic gem-dimethyl group. The oxetane ring occupies a similar steric volume but introduces polarity, which can significantly enhance aqueous solubility and disrupt undesirable metabolic pathways.[2][10] Replacing a gem-dimethyl group with an oxetane can boost solubility from 4-fold to over 4000-fold.[2]

-

Carbonyl Surrogate : The oxetane's oxygen atom can mimic the hydrogen-bonding capabilities of a carbonyl group, making it an effective, more stable, and less planar replacement for ketones.[9]

-

Metabolic Blocking : The strained C-O bonds of the oxetane are generally more stable to metabolic enzymes compared to the C-H bonds in an analogous alkyl group, thus serving as an effective metabolic blocker.

Impact on Physicochemical Properties

The introduction of an oxetane has profound and predictable effects on a molecule's properties:[11]

-

Solubility : As a polar motif, it almost invariably increases aqueous solubility.[2]

-

Lipophilicity (LogD) : Oxetane-containing compounds are typically less lipophilic than their alkyl or aryl counterparts, which can reduce off-target toxicity.[2]

-

Basicity (pKa) Modulation : The oxetane's oxygen atom is strongly electron-withdrawing. When placed near an amine, it can significantly lower the amine's basicity (pKa).[2] This is a crucial tool for medicinal chemists to fine-tune a compound's charge state at physiological pH, thereby improving cell permeability and reducing risks like hERG channel inhibition.[2][11]

The following diagram illustrates the strategic role of oxetane as a bioisostere.

Caption: Bioisosteric replacement strategy using the oxetane motif.

Synthesis and Derivatization

While various methods exist for synthesizing oxetane rings, the preparation of this compound for large-scale use has been a subject of focused process chemistry research.[12][13] A common conceptual pathway involves the functionalization of a pre-formed oxetane core, such as oxetan-3-one or a related precursor.

Conceptual Synthetic Workflow

A practical, multi-step synthesis often begins with a more readily available starting material, which is first converted to an oxetane core and then functionalized. For instance, a key intermediate like 3-(bromomethyl)oxetane-3-carboxylic acid can be subjected to a Curtius rearrangement to install the amine functionality.[14]

The diagram below outlines a generalized workflow for synthesizing and utilizing this compound in a drug discovery program.

Caption: General workflow for synthesis and application in drug discovery.

Example Protocol: Derivatization via Amide Coupling

This protocol describes the use of this compound as a nucleophile to be coupled with a carboxylic acid from a lead compound series.

Objective: To synthesize an amide derivative incorporating the oxetane motif.

Materials:

-

Lead Compound-COOH (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

Procedure:

-

Activation: To a solution of the carboxylic acid (Lead Compound-COOH) in anhydrous DMF, add HATU and DIPEA. Stir the mixture at room temperature for 20 minutes.

-

Causality: This step forms a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack. DIPEA acts as a non-nucleophilic base to neutralize the acid formed.

-

-

Coupling: Add this compound to the activated mixture.

-

Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.

-

Self-Validation: The disappearance of the starting carboxylic acid and the appearance of a new product peak with the expected mass (Mass of Acid + Mass of Amine - 18) confirms the reaction's progress.

-

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and HRMS.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling in a laboratory setting.

-

Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[7][8] It may also cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood.[15] Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[16]

-

Storage: Store in a cool, well-ventilated place, away from heat and sources of ignition.[15] It is recommended to store under an inert gas atmosphere as it may be air and heat sensitive.

-

Spill & Disposal: In case of a spill, remove all ignition sources and use absorbent material for cleanup. Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[16]

Conclusion and Future Outlook

This compound (CAS 6246-05-5) is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique ability to confer improved physicochemical properties such as solubility, metabolic stability, and modulated basicity makes it an invaluable building block in modern drug discovery.[1][2][11] As the pressure to develop safer and more effective drugs intensifies, the rational incorporation of strained, sp³-rich scaffolds like the oxetane ring will continue to be a cornerstone of successful medicinal chemistry campaigns. The commercial availability and well-documented utility of this compound position it as a key enabler for innovation in this space, promising to accelerate the development of the next generation of therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 6246-05-5: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 6246-05-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. (Oxetan-3-yl)methanamine | C4H9NO | CID 46840007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6246-05-5 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 9. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]

- 13. EP2847177A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]

- 14. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]

- 15. fishersci.fr [fishersci.fr]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide to Oxetan-3-ylmethanamine: Properties, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Oxetane Moiety

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can confer advantageous physicochemical and pharmacokinetic properties to drug candidates is relentless. Among the saturated heterocycles that have garnered significant attention, the oxetane ring has emerged as a valuable building block.[1][2] Its unique combination of properties, including its compact size, polarity, and three-dimensional structure, makes it an attractive bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[2][3] Oxetan-3-ylmethanamine, in particular, stands out as a versatile intermediate, offering a strategic entry point for the incorporation of the beneficial oxetane motif into a diverse range of molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its reactivity, and its applications as a key building block in drug discovery.

Part 1: Core Physicochemical Properties

A thorough understanding of the fundamental physical and chemical properties of this compound is paramount for its effective utilization in synthesis and drug design.

Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[4][5] Its key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO | [6] |

| Molecular Weight | 87.12 g/mol | [6] |

| CAS Number | 6246-05-5 | [6] |

| IUPAC Name | (Oxetan-3-yl)methanamine | [6] |

| Synonyms | 3-(Aminomethyl)oxetane, 3-Oxetanemethanamine | [5][6] |

| Boiling Point | 131 °C | [5] |

| Density | 1.004 g/mL | [5] |

| Refractive Index (n20/D) | 1.458 | [5] |

Solubility: Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[7] As the carbon chain length increases, water solubility decreases.[7] this compound, with its four carbon atoms and polar oxetane and amine groups, is expected to be soluble in water and polar organic solvents like methanol and ethanol. It is also soluble in a range of common organic solvents such as benzene, ether, and alcohols.[7][8]

Chemical Properties

pKa and Basicity: The basicity of the primary amine in this compound is a critical parameter, influencing its behavior in physiological environments and its reactivity. The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base.[9] A key feature of the oxetane ring is its strong electron-withdrawing inductive effect.[2] When positioned alpha to an amine, as is the case in this compound, the oxetane ring significantly reduces the basicity of the amine. It has been shown that an oxetane ring in the alpha position can lower the pKa of the corresponding ammonium ion by approximately 2.7 units compared to an analogous acyclic amine.[1][2] Simple primary alkylamines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0.[9] Therefore, the pKa of the conjugate acid of this compound is estimated to be in the range of 6.8 to 8.3. This modulation of basicity is a powerful tool in drug design to mitigate issues associated with high basicity, such as hERG channel inhibition.[1]

Part 2: Reactivity and Chemical Transformations

The chemical reactivity of this compound is characterized by the interplay of its primary amine functionality and the strained four-membered oxetane ring.

Reactions of the Primary Amine Group

The primary amine is a versatile functional handle for a variety of chemical transformations, making this compound a valuable building block.

N-acylation is a fundamental reaction for the formation of amide bonds, which are prevalent in pharmaceuticals. This compound readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides.

Experimental Protocol: N-Benzoylation of this compound

This protocol describes a general procedure for the N-benzoylation of a primary amine.

Materials:

-

This compound

-

Benzoyl chloride

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

-

Stirring apparatus

-

Cooling bath (ice/water)

Procedure:

-

Dissolve this compound (1.0 eq) and the base (1.1 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.05 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(oxetan-3-ylmethyl)benzamide.

Causality Behind Experimental Choices:

-

The use of an anhydrous solvent and inert atmosphere is crucial to prevent the hydrolysis of the reactive benzoyl chloride.

-

The reaction is performed at 0 °C initially to control the exothermic reaction between the amine and the acyl chloride.

-

A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[10]

Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of secondary and tertiary amines. This compound can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for this transformation.[11][12]

Experimental Protocol: Reductive Amination with Benzaldehyde

This protocol outlines a general procedure for the reductive amination of an aldehyde with a primary amine using sodium triacetoxyborohydride.[12][13]

Materials:

-

This compound

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, as a catalyst)

-

Stirring apparatus

Procedure:

-

To a stirred solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in DCE, add sodium triacetoxyborohydride (1.5 eq) in one portion at room temperature.

-

If the reaction is slow, a catalytic amount of acetic acid can be added.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-benzyl(oxetan-3-yl)methanamine.

Causality Behind Experimental Choices:

-

Sodium triacetoxyborohydride is a preferred reducing agent as it is mild and selectively reduces the iminium ion in the presence of the aldehyde.[11][12]

-

DCE is a common solvent for this reaction, but other aprotic solvents like THF can also be used.[11][12]

-

The optional addition of acetic acid can catalyze the formation of the iminium ion, accelerating the reaction, particularly with less reactive carbonyls.[11]

Stability of the Oxetane Ring

The four-membered oxetane ring possesses significant ring strain, which influences its stability and reactivity.

-

Under Basic and Neutral Conditions: The oxetane ring is generally stable under basic and neutral conditions.[14] This allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the oxetane core.[15]

-

Under Acidic Conditions: The oxetane ring is susceptible to ring-opening under strongly acidic conditions.[2] The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack. Therefore, reactions involving strong acids should be performed with caution. However, 3,3-disubstituted oxetanes exhibit greater stability even at low pH.[2][16]

Part 3: Synthesis of this compound

A reliable and scalable synthesis is crucial for the widespread use of any building block. This compound can be synthesized through various routes, with the reduction of oxetane-3-carbonitrile being a common approach.

Synthetic Workflow: Synthesis from Oxetane-3-carbonitrile

Caption: A common synthetic route to this compound via reduction of oxetane-3-carbonitrile.

Part 4: Spectroscopic Characterization

The structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of the hydrochloride salt of this compound is available.[17] For the free base, the spectrum would be expected to show characteristic signals for the methylene protons of the oxetane ring, the methylene protons adjacent to the amine, and a broad singlet for the amine protons. The protons on the oxetane ring typically appear as multiplets in the range of 4-5 ppm.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the three unique carbon atoms in the molecule. The carbons of the oxetane ring would appear in the ether region of the spectrum.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹) and the C-O stretching of the ether in the oxetane ring (around 1100 cm⁻¹).[18]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (87.12 g/mol ).[6]

Part 5: Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the this compound moiety into drug candidates can offer several advantages:

-

Improved Physicochemical Properties: As discussed, the oxetane ring can modulate the pKa of nearby amines, which can be beneficial for optimizing properties like solubility and cell permeability.[1][2]

-

Enhanced Metabolic Stability: The oxetane ring can serve as a metabolically stable replacement for more labile groups.[19]

-

Increased Three-Dimensionality: The non-planar, sp³-rich nature of the oxetane ring can lead to improved binding affinity and selectivity for biological targets by allowing for better exploration of three-dimensional binding pockets.[2]

The use of 3-aminooxetanes is a recurring theme in modern drug discovery, with several oxetane-containing compounds currently in clinical trials for various indications.[20]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a reactive primary amine and a stable, property-modulating oxetane ring provides a powerful tool for the design and synthesis of novel therapeutic agents with improved physicochemical and pharmacokinetic profiles. A thorough understanding of its properties and reactivity, as detailed in this guide, is essential for unlocking its full potential in the development of next-generation pharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. chemscene.com [chemscene.com]

- 5. 3-Aminomethyl-oxetane | 6246-05-5 [chemicalbook.com]

- 6. (Oxetan-3-yl)methanamine | C4H9NO | CID 46840007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. embibe.com [embibe.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 17. C-Oxetan-3-yl-methylamine hydrochloride(1427195-22-9) 1H NMR spectrum [chemicalbook.com]

- 18. connectjournals.com [connectjournals.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Oxetan-3-ylmethanamine: Structure, Synthesis, and Application in Modern Drug Discovery

This guide provides a comprehensive technical overview of oxetan-3-ylmethanamine, a valuable building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's structural and physicochemical properties, provides a detailed and validated synthetic protocol, and explores its strategic application in the design of novel therapeutics. The narrative emphasizes the causal relationships behind experimental choices and is grounded in authoritative scientific literature.

Introduction: The Rise of the Oxetane Moiety in Medicinal Chemistry

The imperative in modern drug discovery to navigate beyond flat, aromatic structures towards more three-dimensional chemical space has led to the ascendancy of strained ring systems. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention.[1][2] Its unique combination of properties—compactness, polarity, and metabolic stability—makes it an attractive surrogate for commonly used functional groups like gem-dimethyl or carbonyl groups.[2] The incorporation of an oxetane motif can profoundly and favorably influence a drug candidate's physicochemical properties, including aqueous solubility, lipophilicity, and metabolic profile.[1][3]

This compound, in particular, serves as a key exemplar of a versatile, sp³-rich building block. It provides a primary amine handle for straightforward chemical elaboration, allowing for the strategic introduction of the beneficial oxetane core into a lead molecule. This guide will elucidate the fundamental characteristics of this compound, its synthesis, and its role as a powerful tool in the medicinal chemist's arsenal for optimizing drug-like properties.

Structure and Physicochemical Properties of this compound

This compound is characterized by a central, four-membered oxetane ring with a methylamine substituent at the 3-position.[4] This substitution pattern is particularly noteworthy as it avoids the introduction of a new chiral center.[2]

Molecular Formula: C₄H₉NO

Structure:

Image Source: PubChem CID 46840007

Image Source: PubChem CID 46840007

The oxetane ring itself is nearly planar, a conformation that minimizes ring strain and gauche interactions.[1] The presence of the electronegative oxygen atom imparts a significant dipole moment and influences the electronic properties of adjacent functional groups. A key feature of the 3-substituted oxetane is its ability to act as a strong hydrogen bond acceptor.[3]

A summary of the key physicochemical properties of this compound is presented in the table below:

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 6246-05-5 | |

| Molecular Weight | 87.12 g/mol | |

| Molecular Formula | C₄H₉NO | |

| Appearance | Colorless to light yellow liquid | [4] |

| SMILES | C1C(CO1)CN | |

| InChIKey | KTHZBRAXOLUNBN-UHFFFAOYSA-N |

Synthesis of this compound: A Field-Proven Protocol

While this compound is commercially available in laboratory-scale quantities, understanding its synthesis is crucial for process development and the preparation of novel analogs. Several synthetic strategies for constructing the oxetane ring have been reported, including intramolecular Williamson etherification and the Paternò–Büchi reaction.[5][6] For the preparation of 3-substituted oxetanes, a common and reliable starting material is oxetan-3-one.[7][8]

The following section details a robust, multi-step synthesis of this compound, adapted from patented industrial methods.[9] This pathway highlights a common strategy involving the formation of a nitrile intermediate followed by reduction.

Synthetic Workflow Overview

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a composite of established methodologies and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Step 1: Synthesis of 3-(Nitromethylene)oxetane

-

Rationale: This step involves a Henry (nitroaldol) reaction between oxetan-3-one and nitromethane to form a nitro alcohol intermediate, which is then dehydrated to yield the nitroalkene. This approach is effective for introducing a carbon-nitrogen bond that can be subsequently reduced.

-

Procedure:

-

To a solution of oxetan-3-one (1.0 eq) in nitromethane (used in excess as both reactant and solvent) at 0 °C, add a catalytic amount of a suitable base (e.g., triethylamine, 0.1 eq).

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess nitromethane.

-

The crude nitro alcohol intermediate is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with a dehydrating agent such as methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0 °C to room temperature to afford 3-(nitromethylene)oxetane.[9]

-

Purify the product by column chromatography on silica gel.

-

Step 2: Reduction of 3-(Nitromethylene)oxetane to this compound

-

Rationale: The nitro group of the intermediate is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

Dissolve 3-(nitromethylene)oxetane (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

-

Subject the mixture to hydrogenation in a Parr shaker or a similar hydrogenation apparatus under a hydrogen atmosphere (typically 50-100 psi) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 12-24 hours).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation under reduced pressure if necessary.

-

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxetane ring protons (typically in the range of 4.0-5.0 ppm) and the aminomethyl group.

-

¹³C NMR: The carbon NMR will show four distinct signals corresponding to the four carbon atoms in the molecule.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show the protonated molecular ion [M+H]⁺ at m/z 88.1.

-

IR Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹) and C-O stretching for the ether linkage.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a strategic building block in drug design. The oxetane motif is not merely a passive spacer; it actively modulates the physicochemical properties of the parent molecule.

The Oxetane Moiety as a Bioisostere and Physicochemical Modulator

Medicinal chemists frequently employ bioisosteric replacement to fine-tune the properties of a lead compound. The oxetane ring has emerged as a successful bioisostere for several common functional groups:

-

gem-Dimethyl Group: Replacing a gem-dimethyl group with an oxetane can block a site of metabolic oxidation without the associated increase in lipophilicity, often leading to improved metabolic stability and aqueous solubility.[1][2]

-

Carbonyl Group: The oxetane ring can mimic the hydrogen bonding acceptor properties of a carbonyl group while being metabolically more robust.[2]

-

Morpholine Ring: The piperazine-oxetane scaffold can serve as a more metabolically stable alternative to the morpholine ring.[4]

The introduction of an oxetane can lead to several desirable outcomes:

-

Improved Solubility: The polar nature of the oxetane ring generally enhances the aqueous solubility of a compound.[1]

-

Reduced Lipophilicity: The replacement of lipophilic groups like gem-dimethyl with an oxetane can lower the overall lipophilicity (LogP/LogD) of a molecule, which is often beneficial for its pharmacokinetic profile.[2]

-

Enhanced Metabolic Stability: By blocking metabolically labile positions, the oxetane moiety can increase the half-life of a drug candidate.[1]

-

Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can reduce the basicity (pKa) of a nearby amine, which can be advantageous for reducing hERG liability and improving cell permeability.[1]

Strategic Use of this compound in Drug Design

This compound provides a direct and efficient way to incorporate the advantageous oxetane motif into a drug candidate via its primary amine functionality. This can be achieved through various common chemical transformations, such as:

-

Reductive amination with aldehydes or ketones

-

Amide bond formation with carboxylic acids

-

Nucleophilic substitution reactions

The following diagram illustrates the strategic role of this compound in drug candidate optimization:

Caption: Role of this compound in drug optimization.

A notable example from the literature that underscores the benefits of the oxetane motif is in the development of mTOR inhibitors. In one case, the incorporation of an oxetane moiety into a tetrahydroquinazoline scaffold led to a derivative with a lower pKa and no hERG inhibition, a significant improvement over the parent compound.[1] While this specific example may not have used this compound directly, it highlights the principle that this building block enables.

Patents in the pharmaceutical industry frequently cite this compound as a key intermediate for the synthesis of a wide range of biologically active molecules, including inhibitors of leukotriene C4 synthase, which have potential applications in treating respiratory and inflammatory diseases.[9] This underscores its recognized value and utility in the field.

Conclusion

This compound is more than just a simple chemical reagent; it is a strategically important building block that empowers medicinal chemists to address common challenges in drug discovery. Its unique structural and electronic properties, conferred by the strained yet stable oxetane ring, allow for the fine-tuning of a drug candidate's physicochemical profile. By providing a readily accessible primary amine handle, it facilitates the incorporation of the oxetane motif, leading to improvements in solubility, metabolic stability, and safety profiles. As the drive for novel, differentiated, and patentable chemical matter continues, the judicious use of building blocks like this compound will undoubtedly play a pivotal role in the successful development of the next generation of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (Oxetan-3-yl)methanamine | C4H9NO | CID 46840007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions - Google Patents [patents.google.com]

- 7. EP2847177A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]

- 8. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks | Semantic Scholar [semanticscholar.org]

- 9. CN102875499A - Preparation method of 3-aminomethyl oxetane and its organic acid salts - Google Patents [patents.google.com]

An In-depth Technical Guide to Oxetan-3-ylmethanamine: A Cornerstone Building Block in Modern Medicinal Chemistry

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Oxetan-3-ylmethanamine has emerged from the ranks of specialty chemicals to become a pivotal building block in contemporary drug discovery. Its unique combination of a strained, polar oxetane ring and a primary amine functionality offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of its nomenclature, strategic applications as a bioisostere, quantifiable impact on critical drug-like properties, and a detailed, field-proven synthetic protocol. The discussion is grounded in its role in enhancing aqueous solubility, tuning amine basicity, and improving metabolic stability, thereby addressing common challenges in lead optimization.

Nomenclature and Identification: Establishing a Common Language

Precise identification is critical in chemical research and development. This compound is known by several synonyms and identifiers across various chemical databases and commercial suppliers. Establishing a clear understanding of its nomenclature is the first step toward its effective application.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1][2]. However, it is frequently listed under several alternative names, which researchers are likely to encounter.

Common Synonyms and Alternative Names: [2][3][4][5][6]

-

3-(Aminomethyl)oxetane

-

3-Oxetanemethanamine

-

1-(Oxetan-3-yl)methanamine

-

(Oxetan-3-yl)methanamine

A comprehensive list of identifiers is provided in Table 1 for unambiguous reference.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 6246-05-5 | [1][2][3] |

| Molecular Formula | C₄H₉NO | [1][2][7] |

| Molecular Weight | 87.12 g/mol | [2][7] |

| IUPAC Name | This compound | [1][2] |

| InChIKey | KTHZBRAXOLUNBN-UHFFFAOYSA-N | [2] |

| SMILES | NCC1COC1 | [1] |

| EC Number | 800-332-3 | [2] |

The Strategic Value of the Oxetane Moiety in Drug Design

The incorporation of small, sp³-rich heterocyclic systems is a cornerstone of modern medicinal chemistry strategy, aimed at escaping "flatland" and improving the druglikeness of lead compounds. The oxetane ring, particularly when introduced via scaffolds like this compound, offers a unique and powerful set of advantages. It is most effectively utilized as a bioisosteric replacement for more common, but often problematic, functional groups.[8][9]

Bioisosterism: A Tool for Property Modulation

Bioisosteres are functional groups that can be interchanged to fine-tune a molecule's properties without negatively impacting its biological activity. The oxetane motif is a validated bioisostere for the gem-dimethyl and carbonyl groups.[8][9]

-

gem-Dimethyl Group Replacement: In lead optimization, metabolically labile C-H bonds are often blocked by introducing a gem-dimethyl group. While effective at preventing oxidation, this strategy invariably increases lipophilicity (logP/logD), which can lead to poor solubility and off-target effects.[4] The oxetane ring occupies a similar steric volume but introduces polarity, making it a less lipophilic and more metabolically stable alternative.[4][5]

-

Carbonyl Group Replacement: The oxetane ring shares key electronic features with a carbonyl group, including a comparable dipole moment and hydrogen bond accepting capabilities.[8][9] Replacing a ketone with a 3,3-disubstituted oxetane can enhance metabolic stability against enzymatic reduction while preserving key binding interactions.[8][9]

The following diagram illustrates this principle of bioisosteric replacement.

Caption: Bioisosteric replacement of common functional groups with an oxetane ring.

Quantifiable Impact on Physicochemical Properties

The theoretical benefits of incorporating oxetane-3-ylmethanamine are substantiated by extensive quantitative data from matched molecular pair analyses. These studies directly compare the properties of molecules before and after the introduction of the oxetane moiety.

Table 2: Impact of Oxetane as a gem-Dimethyl Bioisostere on Aqueous Solubility

| Parent Scaffold Type | Fold Increase in Aqueous Solubility | Reference(s) |

| Lipophilic Open-Chain | 25x to 4000x | [2][4] |

| Polar Cyclic Scaffolds | 4x to 4000x | [2][4] |

Rationale: The replacement of two non-polar methyl groups with a polar ether functionality dramatically improves the molecule's interaction with water, leading to a significant and often game-changing increase in aqueous solubility. This is a critical advantage for improving the oral bioavailability of drug candidates.[4]

Table 3: Impact of α-Oxetane Substitution on Amine Basicity (pKa)

| Amine Type | Parent pKa | Oxetane-Substituted pKa | ΔpKa | Reference(s) |

| Tertiary Alkylamine | ~7.6 | ~5.0 | -2.6 | [8][9] |

| General Primary Amine | ~9.9 | ~7.2 | -2.7 | [9] |

Rationale: The oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect. When placed adjacent (alpha) to an amine, as in this compound, it significantly reduces the electron density on the nitrogen atom.[9] This lowers the amine's basicity (pKa). This is a highly valuable tactic for medicinal chemists to mitigate issues associated with high basicity, such as hERG channel inhibition, poor cell permeability, or excessive off-target binding to acidic receptors.[8]

Synthesis of this compound: A Scalable Protocol

While this compound is commercially available, an understanding of its synthesis is crucial for process development and the creation of novel analogs. The following multi-step protocol is adapted from established patent literature and represents a scalable and robust method for its preparation.[1]

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N,N-dibenzyl-1-(oxetan-3-yl)methanamine (Protected Intermediate)

This synthesis proceeds through several intermediates, culminating in the protected amine, which is then deprotected in the final step. A common route begins with the reduction of a suitable malonate ester followed by cyclization.

-

Starting Material: 2-((Dibenzylamino)methyl)propane-1,3-diol.

-

Procedure:

-

The diol intermediate is first converted to a suitable leaving group, typically by tosylation. The diol is dissolved in a suitable solvent like tetrahydrofuran (THF) and cooled to 0 °C.

-

A base (e.g., lithium bis(trimethylsilyl)amide, LiN(TMS)₂) is added, followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl) in THF, maintaining the temperature between 0-5 °C.[1]

-

After the reaction is complete, a base is added to facilitate the intramolecular Williamson ether synthesis (cyclization), forming the oxetane ring. The reaction mixture is heated to drive the cyclization to completion.[1]

-

Workup involves quenching the reaction, extraction with an organic solvent (e.g., methyl tert-butyl ether), and concentration under vacuum to yield crude N,N-dibenzyl-1-(oxetan-3-yl)methanamine.[1]

-

-

Causality and Justification:

-

Dibenzyl Amine: The dibenzyl group serves as an excellent protecting group for the primary amine. It is robust to the reaction conditions of the subsequent reduction and cyclization steps but can be cleanly removed under catalytic hydrogenolysis conditions that do not affect the oxetane ring.[10]

-

Tosylation: The hydroxyl groups of the diol are poor leaving groups. Converting one of them to a tosylate creates an excellent leaving group, which is essential for the subsequent intramolecular Sₙ2 reaction to form the strained four-membered oxetane ring.

-

Step 2: Deprotection to Yield this compound

-

Procedure:

-

The crude N,N-dibenzyl-1-(oxetan-3-yl)methanamine from the previous step is dissolved in methanol (MeOH).

-

A catalyst, typically 10% palladium on carbon (Pd/C, 50% wet), is added to the solution in a hydrogenation vessel.[1]

-

The vessel is pressurized with hydrogen gas (e.g., 300 psi) and agitated at room temperature for 24 hours or until hydrogen uptake ceases.[1]

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by distillation or chromatography to yield pure this compound.

-

-

Causality and Justification:

-

Catalytic Hydrogenolysis: This is the method of choice for removing benzyl protecting groups. The C-N bonds of the benzyl groups are readily cleaved by hydrogen in the presence of a palladium catalyst, releasing the primary amine and toluene as a byproduct.[10] This method is mild and highly selective, leaving the stable oxetane ring intact.

-

Applications in Advanced Drug Discovery

The unique properties of this compound make it a valuable building block in various stages of drug discovery, from hit-to-lead to lead optimization. Its primary amine handle allows for versatile derivatization, enabling its incorporation into a wide array of molecular scaffolds.

Use as a Linker Component in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[11][12] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the geometry of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

This compound is an ideal fragment for constructing PROTAC linkers.

-

Solubility Enhancement: Linkers often contain hydrophobic alkyl chains, which can decrease the overall solubility of the PROTAC. Incorporating a polar oxetane unit can counteract this effect.

-

Sp³-Richness and Conformational Rigidity: The three-dimensional, semi-rigid nature of the oxetane ring can help to pre-organize the linker, reducing the entropic penalty of forming the active ternary complex. This can lead to improved degradation efficiency.

-

Vectorial Control: The defined exit vectors from the 3-position of the oxetane ring provide chemists with precise control over the orientation of the two ends of the PROTAC molecule.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic tool for molecular design. Its synonyms and identifiers are well-documented, ensuring clarity in research and procurement. Its true value lies in its role as a bioisostere that provides a predictable and quantifiable method for improving the core physicochemical properties of drug candidates. By enhancing solubility, modulating basicity, and improving metabolic stability, it directly addresses some of the most persistent challenges in drug development. The availability of scalable synthetic routes further cements its status as an indispensable building block for the modern medicinal chemist. As drug discovery moves towards more complex chemical spaces, such as in the design of PROTACs, the utility of compact, polar, and three-dimensional scaffolds like this compound will only continue to grow.

References

- 1. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxetanes - Enamine [enamine.net]

- 6. (Oxetan-3-yl)methanamine | C4H9NO | CID 46840007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20230405134A1 - Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation - Google Patents [patents.google.com]

A Technical Guide to the Commercial Availability of Oxetan-3-ylmethanamine

Introduction: The Rising Prominence of the Oxetane Moiety in Drug Discovery

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the need for novel molecular scaffolds that can confer improved physicochemical and pharmacokinetic properties upon drug candidates. Among the more recent entrants to the mainstream medicinal chemist's toolbox is the oxetane ring, a four-membered cyclic ether. For many years, this strained ring system was largely overlooked, but it has now emerged as a valuable bioisostere for commonly used functional groups such as gem-dimethyl and carbonyl moieties.[1][2] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also increasing the sp³ character of a molecule.[3][4]

Oxetan-3-ylmethanamine, in particular, has garnered significant attention as a versatile building block. Its primary amine functionality provides a convenient handle for further chemical modification, allowing for its incorporation into a wide array of molecular architectures. The presence of the oxetane ring can impart favorable properties, such as reduced basicity of the adjacent amine, which can be advantageous for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[5] This guide provides a comprehensive overview of the commercial availability, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Commercial Availability and Procurement

This compound (CAS RN: 6246-05-5) is commercially available from a number of suppliers, catering to both laboratory-scale research and larger-scale developmental needs.[6][7][8] It is typically offered as a colorless to light yellow liquid.[8][9] The hydrochloride salt form (CAS RN: 1427195-22-9) is also commercially available for researchers who may prefer a solid, more crystalline material.[10]

When procuring this building block, it is crucial to consider factors such as purity, lead time, and the supplier's ability to provide larger quantities as a project progresses. For early-stage research, numerous chemical suppliers offer small quantities (e.g., grams) with relatively short lead times.[11] For process development and scale-up campaigns, it is advisable to engage with suppliers who have demonstrated manufacturing experience and can provide robust quality management systems.[9]

Here is a summary of representative commercial suppliers for this compound and its hydrochloride salt:

| Product Name | CAS Number | Representative Suppliers | Typical Purity |

| This compound | 6246-05-5 | Sigma-Aldrich, TCI, AChemBlock, Molbase, United States Biological | >95-97%[6][7][8][12] |

| This compound hydrochloride | 1427195-22-9 | Sigma-Aldrich | 96%[10] |

Disclaimer: This table is not exhaustive and is intended to be representative. Researchers should conduct their own due diligence when selecting a supplier.

Synthetic Strategies for this compound

While this compound is commercially available, an understanding of its synthesis is valuable for process development and for the preparation of novel analogs. Several synthetic routes have been reported in the literature and patents, with the choice of route often depending on the desired scale and the availability of starting materials.

A common strategy for the synthesis of 3-substituted oxetanes involves the use of oxetan-3-one as a key intermediate.[13][14] Oxetan-3-one can be prepared from readily available propargylic alcohols.[13] From oxetan-3-one, a variety of synthetic transformations can be employed to introduce the aminomethyl group.

One patented method describes a process for preparing N-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates, which can then be deprotected to yield the desired amine.[15] This route often involves the use of a Curtius-type rearrangement of a 3-(bromomethyl)oxetane-3-carboxylic acid derivative.[15]

A Representative Synthetic Workflow

A general and scalable approach to this compound can be envisioned starting from 3-(bromomethyl)oxetane-3-carboxylic acid. The following diagram illustrates a conceptual synthetic workflow.

Caption: A conceptual synthetic workflow for this compound.

Detailed Experimental Protocol (Conceptual)

The following is a conceptual, step-by-step methodology based on literature precedents for the synthesis of this compound.[15] Note: This protocol is for illustrative purposes and should be adapted and optimized based on laboratory safety standards and specific experimental conditions.

Step 1: Synthesis of Benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate

-

To a solution of 3-(bromomethyl)oxetane-3-carboxylic acid in an anhydrous solvent (e.g., toluene), add a suitable base such as triethylamine (TEA).

-

Add diphenylphosphoryl azide (DPPA) portion-wise to the mixture.

-

Heat the reaction mixture to facilitate the formation of the isocyanate intermediate.

-

Add benzyl alcohol to the reaction and continue heating to form the benzyl carbamate.

-

Upon completion, cool the reaction and work up by washing with aqueous solutions to remove impurities.

-

Purify the crude product, for example, by flash chromatography.

Step 2: Synthesis of Benzyl N-[3-(aminomethyl)oxetan-3-yl]carbamate

-

In a pressure-rated vessel, dissolve the benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate in a suitable solvent.

-

Add liquid ammonia to the vessel.

-

Stir the reaction mixture at a controlled temperature until the starting material is consumed.

-

Carefully vent the excess ammonia and work up the reaction mixture.

Step 3: Deprotection to this compound

-

Dissolve the benzyl N-[3-(aminomethyl)oxetan-3-yl]carbamate in a suitable solvent such as methanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Stir the mixture under a hydrogen atmosphere until the deprotection is complete.

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the final product.

Analytical Characterization

Ensuring the purity and identity of this compound is critical for its application in drug discovery. A suite of analytical techniques should be employed for its characterization.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and assess purity. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the identity of the compound. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and identify any impurities.[16] |

| Gas Chromatography (GC) | An alternative method to HPLC for purity assessment, particularly for volatile compounds. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of key functional groups (e.g., N-H and C-O). |

Applications in Drug Discovery and Medicinal Chemistry

The unique properties of the oxetane ring have led to its incorporation into a number of clinical and preclinical drug candidates.[3][17] The oxetane moiety can act as a hydrogen bond acceptor and can influence the conformation of a molecule, potentially leading to improved binding affinity for its biological target.[3]

This compound is a particularly useful building block as it allows for the introduction of the oxetane motif as a pendant group. This can be a powerful strategy for improving the drug-like properties of a lead compound. For example, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility and metabolic stability.[1]

The Oxetane Moiety in Modulating Kinase Inhibitor Properties

A key area where oxetanes have shown significant promise is in the development of kinase inhibitors. The oxetane can influence the physicochemical properties of the inhibitor, leading to improved potency, selectivity, and pharmacokinetic profiles.

The following diagram illustrates a simplified signaling pathway involving a hypothetical kinase and how an oxetane-containing inhibitor could modulate its activity.

Caption: Inhibition of a kinase signaling pathway by an oxetane-containing drug.

Conclusion

This compound has established itself as a valuable and commercially accessible building block for drug discovery and development. Its unique structural and physicochemical properties, conferred by the oxetane ring, offer medicinal chemists a powerful tool to optimize the properties of lead compounds. A thorough understanding of its commercial availability, synthetic routes, and applications is essential for researchers aiming to leverage the full potential of this versatile scaffold in the design of next-generation therapeutics.

References

- 1. Oxetanes - Enamine [enamine.net]

- 2. benchchem.com [benchchem.com]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. 3-Aminomethyl-oxetane 97% | CAS: 6246-05-5 | AChemBlock [achemblock.com]

- 7. 3-(Aminomethyl)oxetane 97 6246-05-5 [sigmaaldrich.com]

- 8. This compound | 6246-05-5 | TCI Deutschland GmbH [tcichemicals.com]

- 9. China 3-Aminomethyl-oxetane 6246-05-5 Manufacture and Factory | Freemen [sfchemicals.com]

- 10. This compound hydrochloride | 1427195-22-9 [sigmaaldrich.com]

- 11. calpaclab.com [calpaclab.com]

- 12. Oxetan-3-ylmethanamine6246-05-5,Purity96%_United States Biological [molbase.com]

- 13. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]

- 16. jfda-online.com [jfda-online.com]

- 17. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Oxetan-3-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Ascendance of the Oxetane Moiety in Modern Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a valuable building block in contemporary medicinal chemistry.[1][2] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—offers a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates.[3][4] Oxetan-3-ylmethanamine, in particular, is a versatile intermediate, incorporating both the beneficial oxetane scaffold and a reactive primary amine. Understanding its stability and requisite storage conditions is paramount to its effective utilization in research and development, ensuring the integrity of this valuable building block and the reliability of downstream applications. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage and handling procedures, and methodologies for its analysis.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₉NO | [5] |

| Molecular Weight | 87.12 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | Supplier Data |

| Boiling Point | ~131 °C | Supplier Data |

| Density | ~1.014 g/mL at 25 °C | Supplier Data |

| pKa (predicted) | ~9.5 (amine) | ChemAxon |

Chemical Stability Profile

The stability of this compound is governed by the interplay of its two key functional groups: the oxetane ring and the primary aliphatic amine. While the oxetane motif is generally more stable than a highly strained epoxide ring, it is susceptible to ring-opening under certain conditions.[2] The primary amine is a nucleophilic and basic center, prone to oxidation.

Susceptibility to Hydrolysis: The Impact of pH

The oxetane ring exhibits notable stability under neutral and basic conditions. However, it is prone to acid-catalyzed ring-opening, particularly in the presence of strong acids and elevated temperatures.[1][3] For this compound, the primary amine's basicity will result in protonation under acidic conditions, which may influence the rate of ring-opening.

-

Acidic Conditions (pH < 4): In the presence of strong acids, the ether oxygen of the oxetane ring can be protonated, making the ring susceptible to nucleophilic attack and subsequent ring-opening to form a diol. The presence of the aminomethyl group may lead to complex degradation pathways. It is anticipated that significant degradation could occur under strongly acidic conditions, especially with heating.

-

Neutral Conditions (pH 6-8): this compound is expected to be relatively stable in neutral aqueous solutions at ambient temperature.

-

Basic Conditions (pH > 8): The oxetane ring is generally stable under basic conditions, making this a preferred environment for reactions involving the amine functionality where ring integrity is desired.[2]

Caption: Acid-catalyzed hydrolytic degradation of the oxetane ring.

Oxidative Degradation

Primary aliphatic amines are susceptible to oxidation, which can proceed through various mechanisms to yield a range of degradation products, including imines, aldehydes, and N-oxides. The presence of the oxetane ring may influence the oxidative stability of the amine. Common laboratory and atmospheric oxidants can initiate these degradation pathways.

-

Atmospheric Oxidation: Prolonged exposure to air can lead to slow oxidation of the amine functionality.

-

Strong Oxidizing Agents: Reagents such as hydrogen peroxide, peroxy acids, and metal-based oxidants are expected to readily degrade this compound.

Caption: Potential oxidative degradation pathways of the amine group.

Thermal Stability

Photostability

As a saturated aliphatic amine and ether, this compound is not expected to have significant chromophores that absorb in the near-UV and visible regions. Therefore, direct photodegradation is less likely. However, photostability studies according to ICH Q1B guidelines are recommended to confirm its behavior upon exposure to light, especially in the presence of photosensitizers.[7]

Recommended Storage and Handling

Based on available supplier information and the inherent chemical properties of the compound, the following storage and handling procedures are recommended to ensure the long-term stability and purity of this compound.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to -10°C | Minimizes thermal degradation and slows down potential oxidative processes. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against atmospheric oxygen and moisture, preventing oxidative degradation and potential side reactions. |

| Container | Tightly sealed, amber glass vial | Prevents exposure to air and moisture. Amber glass provides protection from light. |

| Light Exposure | Store in the dark | Although not expected to be highly photosensitive, protection from light is a good practice for all chemicals. |

Handling Procedures

-

Dispensing: Handle under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air and moisture.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-